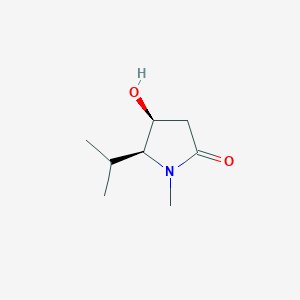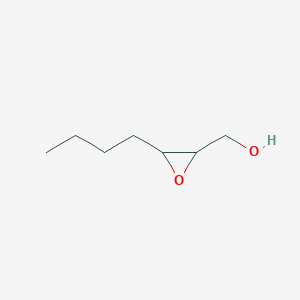
Oxiranemethanol,3-butyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranemethanol,3-butyl-(9ci) is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a butyl group attached to the second carbon of the oxirane ring. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol,3-butyl-(9ci) typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 3-buten-1-ol with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of Oxiranemethanol,3-butyl-(9ci) may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts, such as titanium silicalite-1 (TS-1), can enhance the epoxidation process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Oxiranemethanol,3-butyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted oxirane derivatives with various functional groups.
Scientific Research Applications
Oxiranemethanol,3-butyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes.
Industry: The compound is used in the production of epoxy resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Oxiranemethanol,3-butyl-(9ci) involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via an S_N2 mechanism, where the nucleophile attacks the less hindered carbon of the oxirane ring, resulting in the formation of a new bond and the opening of the ring . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Ethylene oxide: A simpler oxirane with a two-carbon backbone.
Propylene oxide: An oxirane with a three-carbon backbone.
Epichlorohydrin: An oxirane with a chloromethyl group attached to the ring.
Comparison: Oxiranemethanol,3-butyl-(9ci) is unique due to the presence of the butyl group and the hydroxyl group attached to the oxirane ring. This combination of functional groups provides distinct reactivity and makes it suitable for specific applications that other oxiranes may not be able to achieve .
Properties
CAS No. |
154802-30-9 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(3-butyloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-6-7(5-8)9-6/h6-8H,2-5H2,1H3 |
InChI Key |
VJHAPKJZBOYGOD-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CO |
Canonical SMILES |
CCCCC1C(O1)CO |
Synonyms |
Oxiranemethanol, 3-butyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


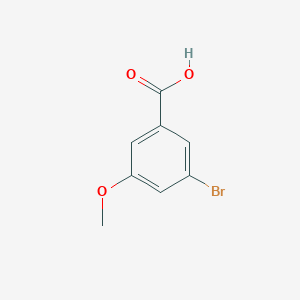
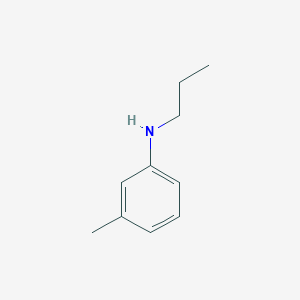

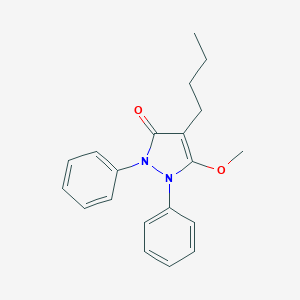
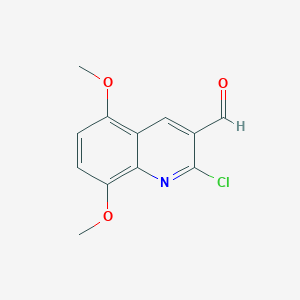


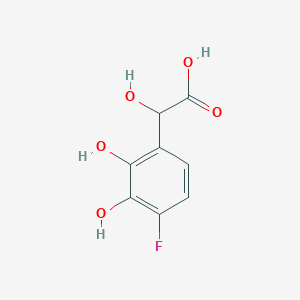

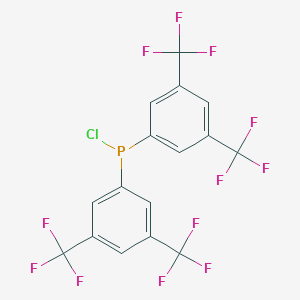
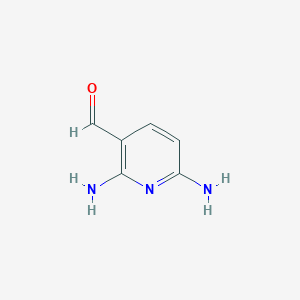
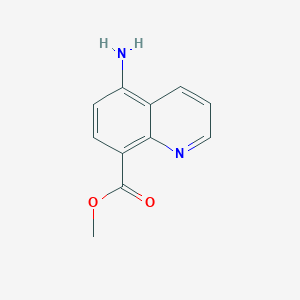
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
